REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=O)=[CH:5][CH:4]=1.[Br:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([CH3:20])[CH:15]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+]>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([CH2:20][C:7]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)=[O:9])[CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
that was stirred for 18 hours at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
CUSTOM
|
Details
|
to produce an orange transparent solution
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Type
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CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
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Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a reddish oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on a silica 80 g cartridge
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Type
|
WASH
|
Details
|
eluting with 10-60% ethyl acetate in hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1)CC(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.68 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |